1-Bromobicyclo[2.2.2]octane
Overview
Description
1-Bromobicyclo[2.2.2]octane is a chemical compound with the molecular formula C8H13Br . It has an average mass of 189.093 Da and a monoisotopic mass of 188.020050 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic framework with a bromine atom attached . It is also noted that it has two defined stereocenters .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 198.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.7±3.0 kJ/mol and a flash point of 74.8±8.4 °C . The compound has an index of refraction of 1.559 and a molar refractivity of 42.6±0.3 cm3 .Scientific Research Applications
Mechanistic Studies in Organic Chemistry
- 1-Bromobicyclo[2.2.2]octane has been utilized in studies to understand complex chemical mechanisms. For instance, research on trimethylstannylation of dihalobicyclo[2.2.2]octanes, including derivatives of this compound, helped in defining novel radical chain mechanisms in organic synthesis (Adcock, Iyer, Kitching, & Young, 1985).
Crystallography and Material Science
- In crystallography, compounds like 1-bromomethyl-1,4-diazoniabicyclo[2.2.2]octane tetrachloridozincate, derived from this compound, have been synthesized and analyzed to understand crystal structures and bonding, contributing to the field of material science (Shi, 2011).
Synthesis of Organic Compounds
- This compound derivatives are used in synthesizing diverse organic compounds. For instance, 8-Bromobicyclo[5.1.0]oct-1(8)-ene, an intermediate derived from this compound, is used in nucleophilic substitution reactions and Diels-Alder reactions to generate various organic molecules (Lee, Chen, & Chen, 1998).
Studies in Ionic Liquids
- Ionic liquids based on derivatives of this compound have been synthesized and characterized to understand their molecular structure and properties. These studies contribute to the development of new materials with potential applications in various fields (Fetouhi et al., 2021).
Alkylation Reactions
- Alkylation reactions using derivatives of this compound, such as alkylation of bromoarenes, are significant in organic chemistry for creating complex molecular architectures (Mezhnev & Geivandov, 2011).
properties
IUPAC Name |
1-bromobicyclo[2.2.2]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIJLFQCRFWQCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227749 | |
Record name | Bicyclo(2.2.2)octane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7697-09-8 | |
Record name | Bicyclo(2.2.2)octane, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.2)octane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromobicyclo[2.2.2]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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